
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and perform a series of reactions to introduce the pyridine and phenylmethanol groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for understanding biological pathways. Its ability to interact with specific proteins makes it a valuable tool for researchers.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Mechanism of Action
The mechanism of action of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanol shares similarities with other quinoline and pyridine derivatives.
- Compounds such as (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)methanol and (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)ethanol are structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C21H20N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15,21,24H,6,10,14H2 |
InChI Key |
NUNCQQSBXVXKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


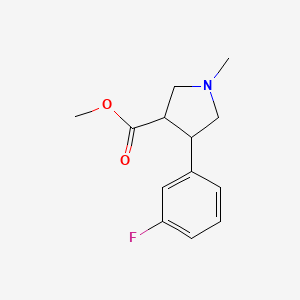

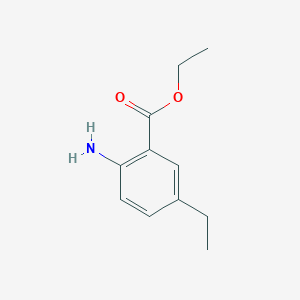
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)


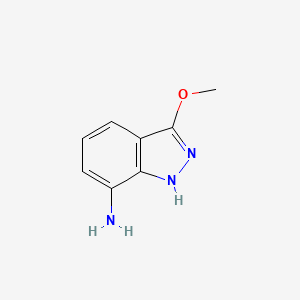
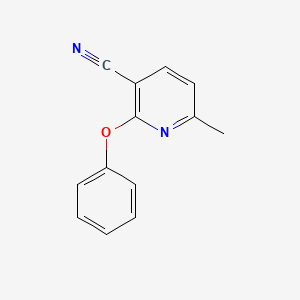
![5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)

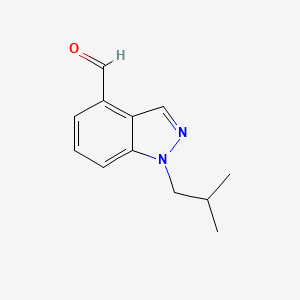
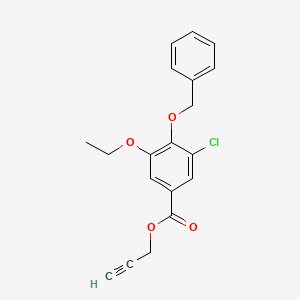
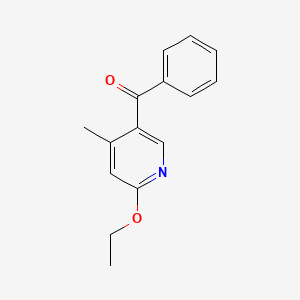
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
